molecular formula C28H19NO3 B270318 [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone

[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone

Cat. No. B270318
M. Wt: 417.5 g/mol
InChI Key: KNXUGNKMCBFFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of benzofuran derivatives and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone is not fully understood. However, research studies have suggested that it exerts its biological activities through the modulation of various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. It has also been reported to inhibit the activity of various enzymes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of COX-2 and iNOS. It has also been shown to increase the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress. In addition, it has been reported to induce apoptosis in cancer cells and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. It is also relatively easy to synthesize and has been optimized for higher yields and purity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its synthetic method for higher yields and purity. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone involves the reaction of 5-methyl-2-(phenylmethoxy)benzoic acid with 3-(pyridin-3-yl)acrylic acid in the presence of a coupling agent and a base. The resulting intermediate is then cyclized to form the final product. This synthetic method has been reported in several research articles and has been optimized for higher yields and purity.

Scientific Research Applications

[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone has been extensively studied for its potential as a therapeutic agent. Research studies have shown that this compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. It has been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone

Molecular Formula

C28H19NO3

Molecular Weight

417.5 g/mol

IUPAC Name

[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]-phenylmethanone

InChI

InChI=1S/C28H19NO3/c1-17-11-12-24-22(13-17)25(28(32-24)27(30)18-7-3-2-4-8-18)19-14-20-16-31-23-10-6-5-9-21(23)26(20)29-15-19/h2-15H,16H2,1H3

InChI Key

KNXUGNKMCBFFLM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC=CC=C6

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC=CC=C6

Origin of Product

United States

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